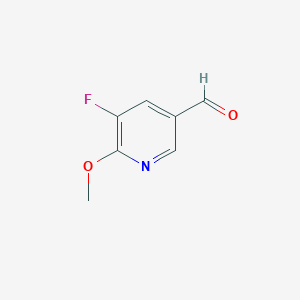

5-Fluoro-6-methoxynicotinaldehyde

説明

Significance of Fluorinated Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry

Fluorinated pyridine derivatives represent a cornerstone of modern chemical and pharmaceutical research. The strategic incorporation of fluorine atoms into the pyridine ring can dramatically alter the physicochemical properties of the parent molecule. rsc.orgnih.gov Fluorine's high electronegativity and relatively small size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org These modifications are often sought after in drug discovery to enhance the efficacy and pharmacokinetic profiles of lead compounds. rsc.org

In organic synthesis, the presence of a fluorine atom on the pyridine ring can modulate its reactivity, providing unique pathways for further functionalization. chemeurope.com For instance, the electron-withdrawing nature of fluorine can facilitate nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of substituents. nih.gov This has led to the development of diverse libraries of fluorinated pyridine compounds for screening in various biological assays.

Research Context and Scope for 5-Fluoro-6-methoxynicotinaldehyde

This compound, with its unique substitution pattern of a fluorine atom, a methoxy (B1213986) group, and an aldehyde function on the pyridine core, presents a compelling case for research. The interplay of these functional groups offers a rich landscape for chemical exploration. The aldehyde group serves as a versatile handle for a variety of chemical transformations, including condensations, oxidations, and reductions, allowing for the synthesis of more complex molecular architectures.

The research interest in this compound is further amplified by the established biological significance of its constituent parts. As a fluorinated pyridine, it belongs to a class of compounds with proven applications in medicine and agrochemicals. uni-muenster.de The methoxy group can enhance membrane permeability, and the nicotinaldehyde scaffold is a known pharmacophore.

Historical Perspective on Related Nicotinaldehyde Scaffolds

The pyridine ring itself has a rich history, with its initial isolation from coal tar in the 19th century. wikipedia.orgacs.orgnih.gov The first synthesis of pyridine was reported by William Ramsay in 1876. wikipedia.orgresearchgate.net Over the decades, numerous synthetic methods have been developed, with the Hantzsch pyridine synthesis (1881) and the Chichibabin pyridine synthesis (1924) being landmark achievements that enabled the widespread production and study of pyridine derivatives. wikipedia.orgacs.orgnih.gov

Nicotinaldehydes, or pyridinecarboxaldehydes, have long been recognized as important intermediates in organic synthesis. google.com They serve as precursors for a wide range of pharmaceuticals and other biologically active molecules. The development of selective methods for their synthesis, particularly the challenge of preventing over-oxidation to the corresponding carboxylic acids, has been an area of continuous research. google.com The introduction of substituents, such as halogens and alkoxy groups, onto the nicotinaldehyde framework has been a key strategy in the development of new therapeutic agents and functional materials.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-fluoro-6-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKATVSAQJLGKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660514 | |

| Record name | 5-Fluoro-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-73-9 | |

| Record name | 5-Fluoro-6-methoxy-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884494-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-fluoro-6-methoxypyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 6 Methoxynicotinaldehyde

Retrosynthetic Analysis of 5-Fluoro-6-methoxynicotinaldehyde

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The aldehyde group can be envisioned as being formed from the reduction of a corresponding nicotinic acid or its derivative, or via the formylation of a suitable pyridine (B92270) precursor. The fluoro and methoxy (B1213986) groups can be introduced through nucleophilic aromatic substitution reactions on a di-halogenated pyridine ring or by sequential functionalization of a pyridine core. This analysis points towards key precursors such as halogenated nicotinic acids, functionalized pyridines, and hydroxynicotinaldehydes as viable starting points for the synthesis.

Multistep Synthetic Routes from Precursors

Strategies Involving Halogenated Nicotinic Acid Derivatives

A common and effective strategy for the synthesis of this compound involves the use of halogenated nicotinic acid derivatives as starting materials. One such precursor is 6-Chloro-5-fluoronicotinic acid bldpharm.com. The synthesis typically proceeds through the following steps:

Amidation: The nicotinic acid is first converted to its corresponding morpholinamide.

Methoxylation: The chloro group at the 6-position is then displaced by a methoxy group through a nucleophilic aromatic substitution reaction with sodium methoxide (B1231860).

Reduction: The final step involves the selective reduction of the morpholinamide to the aldehyde. A patented process describes using lithium triethoxyaluminium hydride (LiAlH(OEt)3) for this transformation, which offers high selectivity. This reaction is generally conducted at room temperature.

This multi-step route provides a reliable method for accessing the target compound with good control over the introduction of the various functional groups.

Approaches Utilizing Fluorination and Methoxylation Reactions of Pyridine

The direct functionalization of the pyridine ring through fluorination and methoxylation reactions represents another viable synthetic approach. While specific examples for this compound are not extensively detailed in the provided results, general principles of pyridine chemistry can be applied. The synthesis of trifluoromethylpyridines, for instance, sometimes involves simultaneous vapor-phase chlorination and fluorination at high temperatures (>300°C) with transition metal catalysts. nih.gov This highlights the possibility of direct halogenation of the pyridine ring.

Subsequent methoxylation can be achieved by reacting the halogenated pyridine with a methoxide source. The aldehyde functionality could then be introduced via formylation of the appropriately substituted pyridine.

Derivatization from Hydroxynicotinaldehyde Precursors

The use of hydroxynicotinaldehyde precursors offers an alternative route to this compound. This approach would likely involve the following key transformations:

Fluorination: Introduction of a fluorine atom at the 5-position of a 6-hydroxynicotinaldehyde (B33801) derivative.

O-Methylation: Conversion of the hydroxyl group at the 6-position to a methoxy group using a suitable methylating agent.

The precise sequencing of these steps would be crucial to avoid unwanted side reactions and to ensure the desired regioselectivity.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of reagents, solvents, temperature, and reaction time.

For the reduction of the nicotinic acid morpholinamide, the use of lithium triethoxyaluminium hydride is preferred for its high selectivity and cost-effectiveness. The reaction is typically carried out at room temperature with stirring for an extended period, such as 16 hours, followed by careful work-up to isolate the aldehyde product.

In reactions involving nucleophilic aromatic substitution, such as methoxylation, the choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or DMSO are often employed to facilitate these types of transformations.

To minimize the degradation of the final aldehyde product, which can be prone to oxidation, it is recommended to store it in non-polar solvents like toluene (B28343) under an inert atmosphere (e.g., argon) at low temperatures (e.g., -20°C).

Below is a table summarizing key optimization strategies:

| Reaction Step | Parameter to Optimize | Recommended Condition | Rationale |

| Reduction of Amide | Reducing Agent | Lithium triethoxyaluminium hydride | High selectivity for aldehyde formation |

| Temperature | Room temperature | Controlled reduction | |

| Methoxylation | Solvent | Polar aprotic (e.g., DMF, DMSO) | Enhances nucleophilic substitution rate |

| Product Storage | Solvent | Non-polar (e.g., Toluene) | Reduces degradation via oxidation |

| Atmosphere | Inert (e.g., Argon) | Prevents oxidation | |

| Temperature | -20°C | Enhances long-term stability |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov While specific green chemistry applications for the synthesis of this compound are not extensively documented, general principles can be applied to make the synthesis more environmentally friendly.

One key principle is the use of safer solvents. Where possible, replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or even solvent-free conditions can significantly reduce the environmental impact. nih.govresearchgate.net For instance, some syntheses of quinoline (B57606) derivatives have been successfully carried out under solvent-free conditions using microwave irradiation, which also reduces reaction times. researchgate.net

Another principle is the use of catalytic reagents over stoichiometric ones. The use of catalysts can reduce waste and improve atom economy. nih.gov For example, developing catalytic methods for the direct C-H functionalization of the pyridine ring could offer a more atom-economical route to the target compound compared to traditional multi-step syntheses involving protecting groups and multiple functional group interconversions.

The development of one-pot or tandem reactions, where multiple synthetic steps are carried out in a single reaction vessel, can also contribute to a greener synthesis by reducing the need for intermediate purification steps, thereby saving on solvents and energy. researchgate.net

Chemical Reactivity and Transformation Studies of 5 Fluoro 6 Methoxynicotinaldehyde

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) on the 5-Fluoro-6-methoxynicotinaldehyde ring is a complex process governed by the combined electronic and steric effects of the existing substituents and the pyridine (B92270) nitrogen. The pyridine ring itself is inherently electron-deficient and thus deactivated towards electrophilic attack compared to benzene. The substituents further modulate this reactivity.

The directing effects of the groups are as follows:

Aldehyde (-CHO) at C3: A deactivating group that directs incoming electrophiles to the meta positions (C5).

Fluoro (-F) at C5: A deactivating group (by induction) but an ortho, para-director (by resonance). It directs towards C4 and C6.

Methoxy (B1213986) (-OCH₃) at C6: An activating, ortho, para-director, steering electrophiles to C5 and C7 (which is the nitrogen atom).

Pyridine Nitrogen (N1): Strongly deactivating, directing electrophiles to C3 and C5.

The two available carbon atoms for substitution are C2 and C4. The C6 position is already substituted, and the C5 and C3 positions bear other groups.

Attack at C2: This position is ortho to the deactivating aldehyde and the ring nitrogen, but meta to the fluorine. It is influenced by the methoxy group.

Attack at C4: This position is para to the deactivating nitrogen, ortho to the directing fluorine, and meta to both the deactivating aldehyde and the activating methoxy group.

Considering these competing influences, the C4 position is the most likely site for electrophilic attack, primarily directed by the ortho-directing fluorine atom and being less sterically hindered than the C2 position, which is situated between the nitrogen and the aldehyde. Computational and experimental studies on analogous substituted pyridines confirm that the interplay of such groups can lead to regioselective outcomes. For instance, in a similar system, the methoxy group's directing effect has been shown to be dominant in nitration reactions.

Table 1: Predicted Electrophilic Aromatic Substitution of this compound

| Reaction | Electrophile | Typical Reagents | Predicted Major Product |

|---|---|---|---|

| Nitration | NO₂⁺ | HNO₃ / H₂SO₄ | 5-Fluoro-6-methoxy-4-nitronicotinaldehyde |

| Bromination | Br⁺ | Br₂ / FeBr₃ | 4-Bromo-5-fluoro-6-methoxynicotinaldehyde |

| Sulfonation | SO₃ | Fuming H₂SO₄ | 5-Fluoro-6-methoxy-3-formylpyridine-4-sulfonic acid |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the pyridine ring, enhanced by the strongly electron-withdrawing fluorine atom, makes this compound a candidate for Nucleophilic Aromatic Substitution (SNAr). The fluorine atom at the C5 position is the most probable site for displacement by a nucleophile. This reactivity is well-documented for fluorinated heterocyclic compounds, where fluoride (B91410) is an excellent leaving group.

The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the electron-withdrawing capabilities of the ring nitrogen and the aldehyde group. Studies on other fluoro-aromatic systems show that substitution is often facilitated in polar aprotic solvents and can be catalyzed by a strong base. For example, the substitution of fluorine with a methoxy group is a known transformation in the synthesis of related chalcone (B49325) derivatives. acgpubs.org

Table 2: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Typical Reagents | Solvent | Predicted Product |

|---|---|---|---|

| Methoxide (B1231860) (CH₃O⁻) | Sodium methoxide (NaOMe) | Methanol (B129727) or DMF | 5,6-Dimethoxynicotinaldehyde |

| Ammonia (B1221849) (NH₃) | Aqueous Ammonia | DMSO | 5-Amino-6-methoxynicotinaldehyde |

| Secondary Amine (R₂NH) | e.g., Pyrrolidine | DMF or DMSO | 6-Methoxy-5-(pyrrolidin-1-yl)nicotinaldehyde |

| Hydroxide (B78521) (OH⁻) | KOH / H₂O | t-Butanol | 5-Hydroxy-6-methoxynicotinaldehyde |

Reactions Involving the Aldehyde Functionality

The aldehyde group at C3 is a primary site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions.

Oxidation Reactions

The aldehyde can be readily oxidized to the corresponding carboxylic acid, 5-fluoro-6-methoxynicotinic acid. This transformation can be achieved using a range of common oxidizing agents. The existence of this carboxylic acid derivative is confirmed by chemical suppliers, indicating the feasibility of this reaction. sigmaaldrich.com The choice of oxidant can be critical to avoid side reactions on the electron-rich methoxy group or the pyridine ring. Storing the aldehyde in polar aprotic solvents may accelerate its oxidation.

Table 3: Oxidation of this compound

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| Potassium permanganate (B83412) (KMnO₄) | Basic aqueous solution, heat | 5-Fluoro-6-methoxynicotinic acid |

| Jones Reagent (CrO₃ / H₂SO₄) | Acetone, 0 °C to RT | 5-Fluoro-6-methoxynicotinic acid |

| Silver(I) oxide (Ag₂O) | Aqueous NaOH or NH₄OH (Tollens' reagent) | 5-Fluoro-6-methoxynicotinic acid |

Condensation Reactions, Including Claisen-Schmidt Condensation

As an aromatic aldehyde lacking α-hydrogens, this compound is an ideal substrate for Claisen-Schmidt condensation reactions. wikipedia.org In this reaction, the aldehyde condenses with an enolizable ketone (one possessing an α-hydrogen) under basic or acidic conditions to form an α,β-unsaturated ketone, often referred to as a chalcone derivative. This reaction is a powerful tool for C-C bond formation and has been used extensively with other substituted fluoro-benzaldehydes to create diverse molecular scaffolds. acgpubs.org Quantitative yields have been reported for such reactions using sodium hydroxide as a base, sometimes even in the absence of a solvent. wikipedia.org

Table 5: Claisen-Schmidt Condensation with this compound

| Ketone Reactant | Base/Acid Catalyst | Typical Conditions | Product Class |

|---|---|---|---|

| Acetophenone | NaOH or KOH | Ethanol, RT | Pyridyl-chalcone |

| Cyclohexanone | NaOH | Methanol, RT | α,α'-Bis(pyridylmethylene)cycloalkanone |

| Acetone | KOH | Water/Ethanol, RT | Pyridyl-dienone |

Transition Metal-Catalyzed Coupling Reactions

The carbon-fluorine bond on the pyridine ring presents an opportunity for transition metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. Although C-F bonds are generally less reactive than other carbon-halogen bonds, specialized palladium, nickel, or copper catalyst systems have been developed for their activation.

The Buchwald-Hartwig amination is a prominent example, enabling the formation of C-N bonds by coupling aryl halides with amines using a palladium catalyst. wikipedia.orglibretexts.org Similarly, the Suzuki-Miyaura coupling allows for the formation of C-C bonds by reacting an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base. researchgate.net These methods would offer a powerful strategy to further functionalize the 5-fluoro position of the molecule, introducing aryl, heteroaryl, or alkylamino groups.

Table 6: Potential Transition Metal-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Predicted Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ or Pd(dppf)Cl₂, Base (e.g., K₂CO₃) | 5-Aryl-6-methoxynicotinaldehyde |

| Buchwald-Hartwig Amination | Primary/Secondary Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., XPhos, SPhos), Base (e.g., NaOtBu) | 5-(Amino)-6-methoxynicotinaldehyde |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-(Alkynyl)-6-methoxynicotinaldehyde |

Chemo- and Regioselective Transformations

The strategic placement of the fluoro and methoxy substituents on the pyridine ring of this compound creates a distinct electronic environment that influences its reactivity. The fluorine atom at the 5-position acts as an electron-withdrawing group through its inductive effect, while the methoxy group at the 6-position is electron-donating via resonance. This electronic push-pull system, in conjunction with the reactivity of the aldehyde group, allows for selective chemical modifications.

Research in this area has focused on leveraging these inherent properties to achieve chemo- and regioselective transformations, which are crucial for the synthesis of more complex molecules. These transformations often involve reactions at the aldehyde functionality, the pyridine nitrogen, or substitutions at the aromatic ring, with the outcome being highly dependent on the choice of reagents and reaction conditions.

While specific, detailed studies on the chemo- and regioselective transformations of this compound are not extensively documented in publicly available literature, the synthesis of the compound itself has been reported. In one instance, the preparation of this compound yielded a yellow solid, with its structure confirmed by 1H-NMR spectroscopy. googleapis.com The reported spectral data provides a reference for the starting material in potential subsequent transformations.

Table 1: Reported Synthesis Data for this compound

| Product Name | Appearance | Spectroscopic Data | Reference |

| This compound | Yellow Solid | ¹H-NMR (CDCl₃) δ: 4.13 (3H, s), 7.78 (1H, dd, J=9.8, 1.8 Hz), 8.42 (1H, d, J=1.8 Hz), 9.97 (1H, d, J=2.7 Hz) | googleapis.com |

The aldehyde group is a prime site for a variety of chemical reactions. For instance, it can undergo nucleophilic addition, condensation reactions, and oxidation or reduction, all of which can be performed with a degree of chemoselectivity in the presence of the other functional groups. The regioselectivity of reactions on the pyridine ring, such as nucleophilic aromatic substitution or electrophilic aromatic substitution, would be heavily influenced by the directing effects of the existing fluoro and methoxy substituents. Further research is required to fully elucidate and document the scope and selectivity of such transformations on this particular molecule.

Derivatization Strategies and Analog Synthesis from 5 Fluoro 6 Methoxynicotinaldehyde

Synthesis of Substituted Pyridine (B92270) Analogs

The aldehyde group of 5-fluoro-6-methoxynicotinaldehyde is a key functional handle for the synthesis of various substituted pyridine analogs. Standard organic transformations can be applied to modify this group, leading to a wide range of derivatives. For instance, oxidation of the aldehyde would yield the corresponding carboxylic acid, 5-fluoro-6-methoxynicotinic acid, which can then be converted to esters, amides, and other acid derivatives. Conversely, reduction of the aldehyde would afford the corresponding alcohol, (5-fluoro-6-methoxypyridin-3-yl)methanol, which can serve as a precursor for ethers and halides.

Furthermore, the aldehyde can participate in carbon-carbon bond-forming reactions. A notable example is the Wittig reaction, where the aldehyde reacts with a phosphorus ylide to produce an alkene. Another important reaction is the Grignard reaction, where an organomagnesium halide adds to the aldehyde to form a secondary alcohol. These reactions allow for the introduction of a wide variety of substituents at the 3-position of the pyridine ring, significantly expanding the chemical diversity of the synthesized analogs.

A general approach to synthesizing substituted pyridines involves multi-component reactions where an aldehyde is a key reactant. nih.govbyjus.com For example, a Hantzsch-like pyridine synthesis could potentially utilize this compound, a β-ketoester, and an enamine or ammonia (B1221849) source to construct a new, more complex pyridine-containing system. masterorganicchemistry.com

Table 1: Potential Substituted Pyridine Analogs from this compound

| Starting Material | Reagent(s) | Product |

| This compound | 1. KMnO4 or other oxidizing agent | 5-Fluoro-6-methoxynicotinic acid |

| This compound | 1. NaBH4 or other reducing agent | (5-Fluoro-6-methoxypyridin-3-yl)methanol |

| This compound | 1. Ph3P=CH-R (Wittig reagent) | 3-(alkenyl)-5-fluoro-6-methoxypyridine |

| This compound | 1. R-MgBr (Grignard reagent) 2. Aqueous workup | 1-(5-Fluoro-6-methoxypyridin-3-yl)-1-alkanol |

Formation of Heterocyclic Systems Incorporating the 5-Fluoro-6-methoxynicotinyl Moiety

The aldehyde functionality of this compound is an excellent electrophile for condensation reactions with various nucleophiles, leading to the formation of new heterocyclic rings fused to or substituted with the 5-fluoro-6-methoxynicotinyl group.

Imidazolidine-2,4-dione Derivatives

Imidazolidine-2,4-diones, also known as hydantoins, are a class of heterocyclic compounds with significant biological activities. A common synthetic route to 5-substituted hydantoins is the Bucherer-Bergs reaction, which involves the reaction of an aldehyde or ketone with potassium cyanide and ammonium (B1175870) carbonate. Applying this to this compound would be expected to yield 5-(5-fluoro-6-methoxypyridin-3-yl)imidazolidine-2,4-dione.

An alternative method involves the condensation of an aldehyde with ethylenediamine (B42938) to form a 2-imidazoline, which can be subsequently oxidized to the corresponding imidazole (B134444). nih.govwikipedia.org More directly for the dione, a reaction with urea (B33335) or a derivative under appropriate conditions can lead to the formation of the imidazolidine-2,4-dione ring. byjus.com These synthetic strategies provide a pathway to novel hydantoin (B18101) derivatives incorporating the specific pyridine core of the starting material.

Table 2: Proposed Synthesis of an Imidazolidine-2,4-dione Derivative

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Potassium cyanide | Ammonium carbonate | 5-(5-Fluoro-6-methoxypyridin-3-yl)imidazolidine-2,4-dione |

Dihydronaphthalene Derivatives

The synthesis of dihydronaphthalene derivatives incorporating the 5-fluoro-6-methoxynicotinyl moiety can be envisioned through several classic organic reactions, although direct one-step methods from an aromatic aldehyde are less common. One plausible approach is a Robinson annulation. iitk.ac.inwikipedia.org This reaction typically involves a Michael addition of a ketone to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation. iitk.ac.inwikipedia.org To utilize this compound, it would first need to be converted into a suitable Michael acceptor, for example, through a Knoevenagel or Perkin condensation to form an α,β-unsaturated system. byjus.comonlineorganicchemistrytutor.comlibretexts.orgwikipedia.orgsigmaaldrich.com This unsaturated product could then react with a suitable enolate to initiate the annulation process, ultimately forming a dihydronaphthalene ring bearing the substituted pyridine group.

Another potential strategy is the Diels-Alder reaction. masterorganicchemistry.comscispace.com While the pyridine ring itself is generally a poor diene, the aldehyde could be transformed into a dienophile. For instance, conversion of the aldehyde to an α,β-unsaturated ester or ketone would generate a suitable dienophile for reaction with a conjugated diene, leading to a cyclohexene (B86901) ring which could be part of a dihydronaphthalene system after further transformations.

Chiral Derivatization for Stereoselective Synthesis

The synthesis of single enantiomers of chiral molecules is of paramount importance in drug discovery and development. The aldehyde group in this compound provides a handle for stereoselective transformations. One common strategy is the use of chiral auxiliaries. A chiral auxiliary can be reacted with the aldehyde to form a chiral intermediate, which then undergoes a diastereoselective reaction. Subsequent removal of the auxiliary reveals the enantiomerically enriched product.

Alternatively, asymmetric catalysis can be employed. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can direct the stereochemical outcome of a reaction. For example, the asymmetric addition of a nucleophile to the aldehyde, catalyzed by a chiral ligand-metal complex, can produce a specific enantiomer of the corresponding alcohol. wikipedia.org Similarly, chiral organocatalysts have been shown to be effective in promoting enantioselective additions to aldehydes. sigmaaldrich.com

Table 3: Approaches to Chiral Derivatization

| Method | Description |

| Chiral Auxiliary | Reaction with a chiral auxiliary to form a diastereomeric intermediate, followed by a diastereoselective reaction and removal of the auxiliary. |

| Asymmetric Catalysis | Use of a chiral catalyst (metal-based or organocatalyst) to control the stereochemical outcome of a reaction involving the aldehyde. |

Structure-Activity Relationship (SAR) Studies of Synthesized Analogs

The synthesis of a library of analogs based on the this compound scaffold is a prerequisite for conducting structure-activity relationship (SAR) studies. SAR studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of the lead compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for the desired activity.

For pyridine derivatives, the position and nature of substituents are known to significantly influence their biological properties. The presence of a fluorine atom can affect the compound's metabolic stability, lipophilicity, and binding interactions. scispace.com Similarly, the methoxy (B1213986) group can impact solubility and hydrogen bonding capabilities. sigmaaldrich.com

In the context of the synthesized analogs from this compound, SAR studies would involve evaluating how changes in the substituent at the 3-position (derived from the aldehyde) and modifications to the heterocyclic systems formed in section 4.2 affect a particular biological endpoint. For example, if the target is a specific enzyme, the inhibitory activity of each analog would be measured. This data would then be used to build a model of the SAR, guiding the design of more potent and selective compounds. The electronic properties, size, and hydrophobicity of the various substituents introduced would be key parameters in these studies.

Applications of 5 Fluoro 6 Methoxynicotinaldehyde As a Synthetic Intermediate

Building Block for Complex Organic Architectures

5-Fluoro-6-methoxynicotinaldehyde serves as a crucial building block for the synthesis of complex, multi-ring organic structures. The reactivity of the compound is dictated by the interplay of its distinct functional groups. The aldehyde group provides a reactive site for a multitude of chemical transformations, including condensations, oxidations, reductions, and the formation of carbon-carbon and carbon-nitrogen bonds.

The electronic properties of the pyridine (B92270) ring are significantly influenced by the substituents. The fluorine atom at the 5-position acts as a potent electron-withdrawing group, while the methoxy (B1213986) group at the 6-position exerts an electron-donating effect through resonance. rug.nl This unique electronic arrangement activates the molecule for various nucleophilic and electrophilic substitution reactions, allowing chemists to strategically build complex molecular frameworks.

Research has shown that fluorinated pyridine scaffolds, akin to this compound, are instrumental in constructing fused heterocyclic systems. For instance, related 2-halopyridines are used in copper-catalyzed tandem reactions to synthesize pyrido[1,2-a]pyrimidin-4-ones, a class of compounds with significant biological activity. google.com Similarly, the synthesis of other N-fused heterocycles, such as pyrimido[1,2-a]benzimidazoles, benefits from the use of fluorinated building blocks, highlighting the importance of intermediates like this compound in accessing diverse chemical architectures. rsc.org

Table 1: Influence of Structural Features on Synthetic Utility

| Structural Feature | Position | Synthetic Relevance |

|---|---|---|

| Aldehyde Group | 3 | Enables condensation, oxidation, reduction, and nucleophilic addition reactions. |

| Fluorine Atom | 5 | Acts as an electron-withdrawing group, influencing ring reactivity. |

| Methoxy Group | 6 | Functions as an electron-donating group, modulating electronic properties. |

| Pyridine Ring | Core | Provides a key heterocyclic scaffold present in many bioactive molecules. |

Precursor in the Synthesis of Diverse Pharmaceutical Intermediates

The structural motifs present in this compound are of high interest in medicinal chemistry. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The fluorinated pyridine core is a key component in numerous therapeutic agents.

While direct synthesis pathways from this compound are often proprietary, the utility of closely related analogues is well-documented. For example, derivatives of 5-fluorouracil (B62378), a widely used chemotherapy agent, demonstrate the importance of the 5-fluoro substitution pattern in developing anticancer drugs. nih.govnih.govnih.gov The aldehyde functionality on this compound provides a handle to construct side chains and link to other molecular fragments, essential steps in the synthesis of complex active pharmaceutical ingredients.

Investigations into nicotinaldehyde derivatives have revealed their potential as leads for developing new antimicrobial and anticancer therapies. Studies have shown that compounds with this scaffold can exhibit significant activity against resistant bacterial strains and can induce apoptosis in cancer cells, underscoring the value of this compound as a precursor for novel pharmaceutical agents.

Role in the Development of Advanced Chemical Probes

While specific applications of this compound in the synthesis of chemical probes are not extensively reported in public literature, its chemical features suggest a strong potential for such development. Chemical probes are essential tools for visualizing and studying biological processes in real-time.

The fluorine atom is particularly significant for the development of Positron Emission Tomography (PET) tracers. rug.nl The radionuclide fluorine-18 (B77423) (¹⁸F) is a commonly used positron emitter in PET imaging due to its convenient half-life. nih.gov The presence of a fluorine atom in the structure of this compound makes it an attractive candidate for late-stage ¹⁸F-fluorination, a critical process in the rapid synthesis of PET probes for diagnostic imaging. rug.nlnih.gov

Furthermore, the aldehyde group serves as a versatile reactive handle for bioconjugation. It can be used to attach the molecule to biomolecules like proteins or peptides, or to link it to a fluorophore to create a fluorescent probe. rsc.org This type of "turn-on" probe can be designed to emit a fluorescent signal upon reacting with a specific target analyte in a biological system. The development of fluorescent probes for detecting small molecules like formaldehyde (B43269) has demonstrated the utility of aldehyde-reactive chemistry in probe design. google.com Therefore, the inherent reactivity and structure of this compound position it as a promising, though currently under-explored, intermediate for creating the next generation of advanced chemical and imaging probes.

Medicinal Chemistry Applications and Pharmacological Relevance of 5 Fluoro 6 Methoxynicotinaldehyde Derivatives

Design and Synthesis of Potential Therapeutic Agents

The synthesis of derivatives based on the 5-Fluoro-6-methoxynicotinaldehyde core often involves multi-step chemical processes. For instance, chalcone (B49325) derivatives incorporating both fluorine and methoxy (B1213986) groups have been synthesized by reacting 2′,4′,6′-trimethoxyacetophenone with various fluorine-substituted benzaldehydes. acgpubs.org This reaction, carried out in the presence of an aqueous potassium hydroxide (B78521) solution, yields 1,3-diaryl-2-propenone structures under mild conditions. acgpubs.org The choice of solvent has been shown to be critical; for example, using methanol (B129727) can lead to a nucleophilic aromatic substitution (SNAr) reaction, replacing a fluorine atom with a methoxy group. acgpubs.org

Another key area of synthesis involves creating prodrugs to enhance the therapeutic potential of existing drugs. For example, 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidines were designed as potential anti-AIDS drugs. nih.gov These compounds, which are more lipophilic than the parent drug, are synthesized through the regiospecific addition of reagents like bromine, chlorine, or iodine in methanol to the olefinic bond of 3'-fluoro-3'-deoxythymidine (FLT). nih.gov

Exploration in Anticancer Agent Development

The quest for more effective and less toxic cancer therapies has led researchers to explore derivatives of this compound. The rationale behind their anticancer potential often lies in their structural similarity to endogenous molecules, allowing them to interfere with cellular processes vital for cancer cell proliferation.

One of the foundational compounds in this area is 5-Fluorouracil (B62378) (5-FU), a pyrimidine (B1678525) analog that has been a cornerstone of chemotherapy for decades. nih.govnih.gov Its mechanism of action involves the inhibition of thymidylate synthase and incorporation into RNA and DNA, ultimately leading to cell death. nih.gov Building upon this, various derivatives have been synthesized to improve 5-FU's efficacy and reduce its toxicity. For example, a series of novel 5-fluorouracil derivatives were synthesized and showed effective inhibition of tumor cell growth in both in vitro and in vivo models. nih.gov However, these particular derivatives also exhibited significant liver and lung toxicity in mice and did not readily release the active 5-FU. nih.gov

The aldehyde group present in some derivatives is also a key feature, as it can form covalent bonds with proteins and enzymes, potentially inhibiting their function and inducing apoptosis in cancer cells through pathways like caspase activation.

Investigation in Antiviral Drug Synthesis

The structural features of this compound derivatives make them valuable starting points for the synthesis of novel antiviral agents. A notable example is the development of potential prodrugs for anti-HIV therapy.

A new class of 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidines has been investigated as potential anti-AIDS drugs. nih.gov These compounds were designed to have enhanced lipophilicity, which could improve their ability to cross the blood-brain barrier and increase their duration of action. nih.gov The anti-HIV-1 activity of these derivatives was found to be dependent on the halogen at the C-5 position, with iodo and bromo derivatives generally showing greater potency than chloro derivatives. nih.gov The stereochemistry at the C-5 and C-6 positions also played a crucial role, with the (5S,6S)-configuration being more potent than the (5R,6R)-diastereomer. nih.gov Some of these compounds exhibited anti-HIV-1 activity comparable to the established drugs AZT and FLT. nih.gov Furthermore, one derivative, (5R,6R)-5-bromo-6-methoxy-5,6-dihydro-3'-fluoro-3'-deoxythymidine, showed activity against the hepatitis B virus, albeit at a higher concentration than the reference drug. nih.gov

| Compound Configuration | 5-Halo Substituent | Anti-HIV-1 Potency |

| (5S,6S) | Iodo | More potent |

| (5S,6S) | Bromo | More potent |

| (5R,6R) | Bromo | Comparable to AZT and FLT |

| (5S,6S) | Chloro | Less potent |

Role in Developing Antibacterial Compounds

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the development of new antibacterial agents. Derivatives of this compound have shown promise in this area.

A series of 5-methoxy- and 5-hydroxy-6-fluoro-1,8-naphthyridone-3-carboxylic acid derivatives were synthesized and evaluated for their ability to inhibit bacterial protein synthesis. nih.gov While the presence of a 5-hydroxy group was detrimental to biochemical potency, a 5-methoxy group was well-tolerated. nih.gov Although these compounds showed only moderate whole-cell antibacterial activity, this was potentially due to poor penetration into the bacterial cells, suggesting that further structural modifications could lead to more effective agents. nih.gov

Another strategy focuses on developing "evolution drugs" that can inhibit both the wild-type and resistant mutant forms of bacterial enzymes. An integrated computational and experimental approach identified a novel compound, CD15-3, that inhibits both wild-type and trimethoprim-resistant mutants of E. coli dihydrofolate reductase (DHFR). nih.gov Importantly, resistance to CD15-3 developed much more slowly than to trimethoprim, and the resistance that did emerge was weak and not due to mutations in the target enzyme. nih.gov

Relevance to Other Biological Activities

The therapeutic potential of this compound derivatives extends beyond cancer and infectious diseases.

Somatostatin sst3 Receptor Ligands for Growth Hormone Regulation: Somatostatin is a hormone that inhibits the release of other hormones, including growth hormone. Its effects are mediated by five different receptor subtypes (sst1-5). researchgate.net Developing subtype-selective ligands is a key goal for treating various conditions. Researchers have synthesized series of imidazole (B134444) and tetrahydro-β-carboline derivatives that act as potent and selective agonists for the sst3 receptor. researchgate.netnih.gov These non-peptide ligands, with high affinity in the nanomolar range, could be valuable tools for studying the physiological roles of the sst3 receptor and may have therapeutic potential in conditions where modulating growth hormone is beneficial. researchgate.net

Antituberculosis Agents: The fluoroquinolones, a class of fluorine-containing antibiotics, are important second-line drugs for treating tuberculosis and are being evaluated as potential first-line treatments. nih.gov Their effectiveness highlights the importance of the fluorine moiety in antibacterial activity. While direct derivatives of this compound for tuberculosis are not extensively detailed in the provided context, the known anti-tuberculosis activity of fluorinated compounds suggests this is a promising area for future research. nih.gov

Ligand Design and Receptor Interactions

The specific chemical structure of this compound derivatives allows for precise interactions with biological receptors, leading to targeted therapeutic effects.

5-HT2C Receptor Agonists: The serotonin (B10506) 2C (5-HT2C) receptor is a target for drugs treating conditions like obesity, depression, and obsessive-compulsive disorder. nih.gov Researchers have designed and synthesized compounds that act as selective agonists for this receptor. nih.govnih.gov For example, certain indolyl- and indeno[1,2-b]pyrrol-1-yl-ethylamine derivatives have shown high affinity for the 5-HT2C receptor and have demonstrated antidepressant-like effects in animal models. nih.gov More recent work has focused on designing functionally selective agonists that activate the G protein signaling pathway with minimal recruitment of β-arrestin, which may lead to drugs with fewer side effects and less receptor desensitization. nih.gov

| Compound Class | Receptor Target | Potential Therapeutic Application |

| Imidazole derivatives | sst3 Receptor | Growth hormone regulation |

| Tetrahydro-β-carboline derivatives | sst3 Receptor | Growth hormone regulation |

| Indolyl-ethylamine derivatives | 5-HT2C Receptor | Depression, OCD |

| Indeno[1,2-b]pyrrol-1-yl-ethylamine derivatives | 5-HT2C Receptor | Depression, OCD |

| (2,3-dihydro)benzofuran-based compounds | 5-HT2C Receptor | Depression, OCD |

Computational and Theoretical Studies on 5 Fluoro 6 Methoxynicotinaldehyde and Its Derivatives

Quantum Chemical Calculations of Molecular Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the molecular electronic structure of organic compounds. For a molecule like 5-Fluoro-6-methoxynicotinaldehyde, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can provide deep insights into its geometry, electronic distribution, and reactivity. nih.gov

Studies on structurally related compounds, such as 2-chloro-6-methoxypyridine (B123196) and 2-methoxy-4,6-diphenylnicotinonitrile, have demonstrated the utility of DFT in understanding the influence of substituents on the pyridine (B92270) ring. dntb.gov.uanih.gov For this compound, the electron-withdrawing nature of the fluorine atom at the 5-position and the aldehyde group at the 3-position, combined with the electron-donating methoxy (B1213986) group at the 6-position, would create a unique electronic landscape.

Key Predicted Electronic Properties:

Molecular Electrostatic Potential (MEP): An MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atoms of the aldehyde and methoxy groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. In this molecule, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the methoxy group, while the LUMO would likely be centered on the electron-deficient aldehyde group and the pyridine ring. The energy gap between the HOMO and LUMO would be a key indicator of the molecule's kinetic stability and reactivity. nih.gov

A hypothetical data table summarizing the likely outcomes of such calculations for this compound, based on data from analogous compounds, is presented below.

Table 1: Predicted Molecular Properties of this compound from DFT Calculations

| Property | Predicted Value/Characteristic | Significance |

|---|---|---|

| Optimized Geometry | Planar pyridine ring with aldehyde and methoxy groups slightly out-of-plane. | Influences crystal packing and receptor binding. |

| Dipole Moment | High | Affects solubility in polar solvents. |

| HOMO Energy | Relatively high | Indicates susceptibility to oxidation. |

| LUMO Energy | Relatively low | Indicates susceptibility to reduction. |

| HOMO-LUMO Gap | Moderate | Suggests good kinetic stability but potential for reactivity. |

| MEP Minima | Located on N (pyridine) and O (aldehyde, methoxy) atoms. | Predicts sites for electrophilic attack. |

| MEP Maxima | Located on H atoms. | Predicts sites for nucleophilic attack. |

Reaction Mechanism Elucidation using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of complex molecules like this compound. DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and activation energies.

For instance, the synthesis of substituted pyridines often involves multi-step processes. nih.gov Computational studies can help in understanding the regioselectivity and stereoselectivity of these reactions. In the context of this compound, theoretical investigations could shed light on key synthetic steps, such as the introduction of the fluorine and methoxy groups onto the pyridine ring.

Research on the fluorination of pyridines has shown that the reaction mechanism can be complex, involving radical intermediates or concerted pathways. pkusz.edu.cnresearchgate.net Computational modeling can help distinguish between different possible mechanisms by calculating the energy barriers associated with each pathway. Similarly, the introduction of the methoxy group via nucleophilic aromatic substitution (SNAr) is a reaction whose efficiency and regioselectivity are highly dependent on the electronic nature of the pyridine ring, a factor that can be precisely modeled. acs.org

Table 2: Hypothetical Computational Investigation of a Synthetic Step for this compound

| Reaction Step | Computational Method | Information Gained |

|---|---|---|

| Fluorination of 6-methoxynicotinaldehyde | DFT (e.g., B3LYP/6-31G(d)) | Identification of the most stable fluorinated isomer; calculation of activation energies for different fluorination pathways. |

| Methoxylation of 5-fluoronicotinaldehyde | DFT with solvent model (e.g., PCM) | Prediction of the preferred site of methoxylation; understanding the role of the solvent in the reaction. |

| Aldehyde formation | Transition state theory calculations | Elucidation of the mechanism of aldehyde group formation from a precursor (e.g., oxidation of a corresponding alcohol). |

Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is crucial for their characterization.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei, it is possible to obtain theoretical chemical shifts that can be compared with experimental data to confirm the structure of a compound. For this compound, computational NMR would be particularly useful in assigning the signals of the aromatic protons and carbons, which are influenced by the electronic effects of the fluorine, methoxy, and aldehyde substituents. Studies on other fluorinated organic compounds have shown high accuracy in predicting 19F NMR shifts using DFT. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT, leading to a theoretical IR spectrum. This can aid in the identification of characteristic functional group vibrations. For this compound, the calculated IR spectrum would be expected to show characteristic peaks for the C=O stretch of the aldehyde, the C-F stretch, the C-O stretch of the methoxy group, and the various vibrations of the pyridine ring. nih.govnist.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to its UV-Vis absorption spectrum. For an aromatic compound like this compound, the UV-Vis spectrum would be expected to show absorptions characteristic of π-π* transitions within the pyridine ring, which would be modulated by the substituents. nist.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Features |

|---|---|

| ¹H NMR | Aromatic protons with distinct chemical shifts due to the influence of F, OCH₃, and CHO groups. A downfield singlet for the aldehyde proton. |

| ¹³C NMR | A downfield signal for the carbonyl carbon. Carbon signals showing the electronic effects of the substituents. |

| ¹⁹F NMR | A characteristic chemical shift for the fluorine atom attached to the pyridine ring. |

| IR Spectroscopy | Strong C=O stretching vibration for the aldehyde. C-F and C-O stretching bands. Aromatic C-H and C=C/C=N stretching vibrations. |

| UV-Vis Spectroscopy | Absorption bands in the UV region corresponding to π-π* transitions of the substituted pyridine ring. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Given that many pyridine derivatives exhibit biological activity, molecular docking and molecular dynamics (MD) simulations are essential computational tools to explore the potential of this compound as a ligand for biological targets. nih.govacs.orgchemrxiv.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies could be performed against a range of enzymes or receptors to identify potential biological targets. The fluorine and methoxy groups can significantly influence binding affinity and selectivity through specific interactions such as hydrogen bonds or hydrophobic interactions. nih.govmdpi.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can provide a more dynamic picture of the ligand-target complex. MD simulations can be used to assess the stability of the binding pose predicted by docking, to calculate the binding free energy, and to understand the role of solvent molecules in the binding process. nih.govnih.gov

Table 4: Hypothetical Molecular Docking and MD Simulation Workflow for this compound

| Step | Technique | Purpose |

|---|---|---|

| 1. Target Selection | Bioinformatics/Literature Survey | Identify potential protein targets based on the structural features of the ligand. |

| 2. Ligand and Protein Preparation | Molecular Modeling Software | Prepare the 3D structures of the ligand and the protein for simulation. |

| 3. Molecular Docking | Docking Software (e.g., AutoDock) | Predict the binding mode and affinity of the ligand to the protein's active site. niscair.res.in |

| 4. MD Simulation | MD Engine (e.g., GROMACS, AMBER) | Simulate the dynamic behavior of the protein-ligand complex in a biological environment. |

| 5. Analysis | Trajectory Analysis Tools | Analyze the stability of the complex, key interactions, and calculate binding free energy. |

Cheminformatics Analysis for Structure-Property Relationships

Cheminformatics employs computational methods to analyze large datasets of chemical compounds and their properties, enabling the prediction of the properties of new molecules and the design of compounds with desired characteristics.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. For derivatives of this compound, a QSAR study could be conducted to understand how variations in the substituents on the pyridine ring affect a particular biological activity. nih.govwjpsonline.com This would involve calculating various molecular descriptors (e.g., electronic, steric, hydrophobic) and using statistical methods to build a predictive model.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to be active at a specific biological target. Based on the structure of this compound and its potential interactions with a target, a pharmacophore model could be developed and used to screen virtual libraries of compounds to identify other potential active molecules. rsc.org

Table 5: Cheminformatics Approaches for Studying Derivatives of this compound

| Cheminformatics Method | Application | Expected Outcome |

|---|---|---|

| Descriptor Calculation | Calculate a wide range of molecular descriptors for a series of derivatives. | A quantitative representation of the structural and physicochemical properties of the molecules. |

| 3D-QSAR (CoMFA/CoMSIA) | Develop a 3D model that relates the 3D structure of the molecules to their activity. nih.gov | Identification of regions where steric, electrostatic, and other fields are important for activity. |

| Pharmacophore Mapping | Identify the key features (e.g., H-bond donors/acceptors, aromatic rings) responsible for biological activity. | A 3D model that can be used for virtual screening to find new active compounds. |

| ADMET Prediction | Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the derivatives. nih.gov | Early assessment of the drug-likeness of the compounds. |

Analytical and Spectroscopic Characterization Methodologies

Chromatographic Separation Techniques (e.g., HPLC, GC)

Chromatographic methods are essential for verifying the purity of 5-Fluoro-6-methoxynicotinaldehyde and for monitoring reaction progress during its synthesis. High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose.

A typical HPLC analysis for a compound like this compound would involve a reverse-phase C18 column. The separation is achieved using a mobile phase gradient, commonly a mixture of an organic solvent, such as acetonitrile, and water, often with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape. Detection is frequently carried out using a UV detector, as the pyridine (B92270) ring system is chromophoric. While specific retention times are dependent on the exact method parameters (e.g., column dimensions, flow rate, and gradient), this technique is capable of separating the target compound from starting materials, by-products, and other impurities, allowing for accurate purity assessment, often exceeding 95%.

Gas Chromatography (GC) could also be employed, particularly for assessing the presence of any volatile impurities. The compound would be introduced into a heated injection port, vaporized, and carried by an inert gas through a capillary column to a detector, such as a flame ionization detector (FID).

Table 1: Representative HPLC Parameters

| Parameter | Value |

|---|---|

| Column | Reverse-phase C18 |

| Mobile Phase | Acetonitrile / Water with 0.1% TFA |

| Detection | UV at 254 nm |

| Purpose | Purity Assessment |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would exhibit distinct signals for the aldehyde proton, the methoxy (B1213986) group protons, and the two aromatic protons on the pyridine ring. The aldehyde proton (CHO) is expected to appear as a singlet at the downfield end of the spectrum, typically in the range of δ 9.8–10.2 ppm. The methoxy (OCH₃) protons would appear as a sharp singlet, further upfield. The two protons on the pyridine ring will show characteristic splitting patterns due to coupling with each other and with the fluorine atom.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show distinct peaks for the aldehyde carbonyl carbon, the carbons of the pyridine ring (with their chemical shifts influenced by the fluorine and methoxy substituents), and the methoxy carbon. The carbon atom bonded to the fluorine will appear as a doublet due to C-F coupling.

Table 2: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Proton | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aldehyde (CHO) | ~10.0 | Singlet |

| Aromatic (H2/H4) | ~8.0-8.5 | Doublet |

| Aromatic (H4/H2) | ~7.5-8.0 | Doublet of doublets |

Mass Spectrometry (MS) Techniques (LC/MS, HRMS, ESI-MS)

Mass spectrometry is used to determine the molecular weight of this compound and can provide structural information through analysis of its fragmentation patterns.

LC/MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry. This is a powerful tool for confirming the presence of the target compound in a complex mixture and for obtaining its molecular weight.

HRMS (ESI): High-Resolution Mass Spectrometry using Electrospray Ionization provides a highly accurate mass measurement of the molecular ion. For this compound (C₇H₆FNO₂), the expected exact mass can be calculated and compared to the experimental value, confirming the elemental composition. The compound is expected to be detected as the protonated molecule [M+H]⁺.

Table 3: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z |

|---|

The fragmentation pattern observed in MS/MS experiments can further confirm the structure, for instance, by showing the loss of the methoxy group or the formyl radical.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include a strong C=O stretching vibration for the aldehyde group, typically found in the region of 1680-1700 cm⁻¹. The C-H stretch of the aldehyde is also characteristic, appearing around 2720 cm⁻¹ and 2820 cm⁻¹. Other important absorptions include C-O stretching for the methoxy group, C-F stretching, and various vibrations associated with the aromatic pyridine ring (C=C and C=N stretching).

Table 4: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aldehyde C=O Stretch | ~1690 | Strong |

| Aromatic C=C/C=N Stretch | ~1580-1600 | Medium-Strong |

| C-O Stretch (Methoxy) | ~1250 | Strong |

X-ray Crystallography for Solid-State Structure Elucidation

To perform this analysis, a suitable single crystal of this compound must be grown and then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. This method would unambiguously confirm the connectivity of the atoms and the substitution pattern on the pyridine ring.

Future Research Directions and Translational Prospects

Exploration of Novel Synthetic Pathways

While established methods for constructing substituted pyridines exist, future research will likely focus on developing more efficient, selective, and environmentally benign routes to 5-Fluoro-6-methoxynicotinaldehyde and its analogs. beilstein-journals.org The traditional Hantzsch synthesis, though foundational, is often supplemented by more modern cross-coupling strategies for creating highly functionalized pyridine (B92270) rings. beilstein-journals.org

Future synthetic explorations could include:

C-H Activation/Functionalization: Directing-group-assisted or transition-metal-catalyzed C-H activation could enable the late-stage introduction of the fluoro, methoxy (B1213986), or formyl groups onto a simpler pyridine core. This approach enhances atom economy and reduces the number of synthetic steps.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters (temperature, pressure, and time), which can improve yields, enhance safety for potentially hazardous reactions (e.g., fluorination), and facilitate scalability.

Biocatalysis: Employing enzymes for key transformation steps, such as selective oxidation to form the aldehyde or regioselective methoxylation, could offer unparalleled selectivity under mild, aqueous conditions, aligning with green chemistry principles.

Novel Building Blocks: Research into new, pre-functionalized synthons could streamline the assembly of the target molecule. For instance, developing a robust synthesis for a 3-bromo-5-fluoro-6-methoxypyridine intermediate could allow for facile formylation through metal-halogen exchange followed by reaction with a formylating agent.

Development of Advanced Catalytic Applications

The inherent features of this compound suggest its potential use not just as a synthetic target but also as a ligand or precursor in catalysis. The pyridine nitrogen atom can coordinate to metal centers, while the aldehyde and fluoro-substituents can modulate the electronic properties and steric environment of a resulting catalyst.

Future directions in this area include:

Asymmetric Catalysis: The aldehyde group can be readily converted into chiral moieties (e.g., amino alcohols, diols) that can serve as ligands for asymmetric catalysis. The fluoro and methoxy groups can fine-tune the ligand's electronic properties to enhance enantioselectivity in reactions like asymmetric hydrogenation or C-C bond formation.

Organocatalysis: The pyridine nitrogen provides a basic site, making derivatives of the title compound potential organocatalysts for various transformations. For example, its derivatives could be explored in reactions requiring a basic heterocycle to activate substrates.

Photoredox Catalysis: Pyridine-based structures are common in photoredox catalysis. mdpi.com Future work could investigate whether metal complexes incorporating ligands derived from this compound exhibit favorable photophysical properties for mediating light-driven chemical transformations.

Expansion of Medicinal Chemistry Applications

Pyridine derivatives are ubiquitous in medicine, forming the core of drugs with diverse therapeutic activities, including anticancer, antiviral, and anti-inflammatory properties. tandfonline.comnih.govnih.govontosight.ai The specific combination of substituents in this compound—a fluorine atom known to enhance metabolic stability and binding affinity, a hydrogen-bond-accepting methoxy group, and a reactive aldehyde for covalent modification or further derivatization—makes it a highly attractive scaffold for medicinal chemists. nih.gov

Potential future applications to be explored:

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. Following hit identification from screening campaigns, the this compound scaffold could be elaborated to optimize potency and selectivity against specific cancer-related kinases, such as Salt-Inducible Kinases (SIKs). acs.org

Antiviral and Antimicrobial Agents: The aldehyde functional group can form Schiff bases with amines on biological macromolecules or participate in other covalent interactions, a mechanism that could be exploited to inhibit viral or bacterial enzymes. Research has shown that related nicotinaldehyde derivatives exhibit promising activity against resistant bacterial strains.

Neurodegenerative Diseases: Pyridine-containing compounds have been investigated for diseases like Alzheimer's. nih.gov The unique electronics of this scaffold could be leveraged to design inhibitors of enzymes implicated in neurodegeneration or modulators of relevant receptors.

Covalent Modifiers: The aldehyde group is a "warhead" that can react covalently with nucleophilic residues (e.g., lysine, cysteine) in a protein's binding site. This can lead to compounds with high potency and prolonged duration of action.

| Potential Therapeutic Area | Rationale for Exploration | Key Molecular Feature(s) |

| Oncology | Pyridine core is common in kinase inhibitors. acs.org | Fluorine for metabolic stability; Aldehyde for covalent inhibition. |

| Infectious Diseases | Potential to inhibit microbial enzymes via covalent bonding. | Aldehyde group for Schiff base formation. |

| Neurology | Pyridine derivatives have shown activity in CNS targets. nih.gov | Fluorine and methoxy groups to modulate binding and permeability. |

Integration with High-Throughput Screening and Combinatorial Chemistry

Modern drug discovery relies heavily on the rapid synthesis and screening of large numbers of compounds. This compound is an ideal starting point for both combinatorial chemistry and high-throughput screening (HTS) campaigns.

Future prospects in this domain involve:

Library Synthesis: The reactive aldehyde handle is perfectly suited for combinatorial library generation. nih.gov It can be quickly and efficiently reacted with a diverse set of amines, hydrazines, or stabilized ylides to produce large libraries of imines, hydrazones, or alkenes, respectively. This allows for rapid exploration of the structure-activity relationship (SAR) around the core scaffold. mdpi.com

Fragment-Based Drug Discovery (FBDD): As a relatively small and functionalized molecule, this compound could serve as a "fragment" for screening against biological targets. If a hit is identified, the aldehyde provides a straightforward chemical handle for "growing" the fragment into a more potent lead compound.

HTS for Phenotypic Effects: Libraries derived from this compound can be put through phenotypic screens (e.g., cell viability, reporter gene assays) to identify molecules that produce a desired biological effect without a priori knowledge of the specific target. springernature.commdpi.com HTS has been successfully used to identify small molecules that enhance the efficacy of other therapeutics, a strategy that could also be explored with derivatives of this compound. nih.gov

Sustainable and Scalable Production Methodologies

For any compound to be translationally viable, its synthesis must be scalable, cost-effective, and environmentally sustainable. Future research will need to address these aspects for this compound.

Key research goals include:

Green Chemistry Approaches: This involves minimizing the use of hazardous reagents and solvents, reducing waste, and improving energy efficiency. mdpi.com This could mean replacing traditional solvents with greener alternatives or developing catalytic processes that operate at lower temperatures. researchgate.net

Process Optimization and Scale-Up: Laboratory-scale syntheses must be adapted for large-scale production. This requires optimizing reaction conditions, developing robust purification methods (e.g., crystallization instead of chromatography), and ensuring process safety. beilstein-journals.org

Cost-Effective Starting Materials: A significant driver of final compound cost is the price of the starting materials. Research into synthesizing the pyridine core from inexpensive, readily available precursors will be crucial for commercial viability.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Fluoro-6-methoxynicotinaldehyde, and how do they influence experimental handling?

- Answer : The compound (C₇H₆FNO₂, MW 155.13) is sensitive to environmental conditions. Storage at 2–8°C under nitrogen is critical to prevent degradation, as the aldehyde group is prone to oxidation . Its solubility varies significantly with solvent polarity; dimethyl sulfoxide (DMSO) or dichloromethane (DCM) are recommended for dissolution. NMR spectroscopy (e.g., ¹H/¹³C, ¹⁹F) is essential for confirming purity and structural integrity .

Q. What synthetic routes are commonly employed for this compound, and what are their limitations?

- Answer : Synthesis often starts with substituted nicotinic acid derivatives. A two-step approach is typical: (1) methoxylation at the 6-position via nucleophilic substitution, followed by (2) fluorination using reagents like DAST (diethylaminosulfur trifluoride). Yields depend on reaction temperature (optimal range: 0–25°C) and solvent choice (e.g., THF for fluorination). Competing side reactions, such as over-fluorination or aldehyde oxidation, require careful stoichiometric control .

Q. How can researchers validate the identity of synthesized this compound?

- Answer : Combine analytical techniques:

- NMR : Look for characteristic aldehyde proton signals at δ 9.8–10.2 ppm and fluorine coupling patterns in ¹⁹F NMR .

- Mass Spectrometry (MS) : ESI-MS or GC-MS should confirm the molecular ion peak at m/z 155.13 .

- FT-IR : A strong C=O stretch near 1700 cm⁻¹ confirms the aldehyde group .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Answer : Use a factorial design approach:

- Catalysts : Lewis acids (e.g., BF₃·OEt₂) enhance fluorination efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve methoxylation kinetics, while non-polar solvents reduce side reactions during fluorination .

- Temperature Gradients : Lower temperatures (0–10°C) minimize aldehyde oxidation, while higher temperatures (40–50°C) accelerate methoxylation .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated nicotinaldehyde derivatives?

- Answer : Contradictions often arise from assay variability or impurities. Mitigation steps include:

- Purity Validation : Use HPLC-MS to ensure >95% purity .

- Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify nonlinear effects .

- Control Experiments : Compare with structurally similar analogs (e.g., 5-Chloro-6-methoxynicotinaldehyde) to isolate fluorine-specific effects .

Q. What advanced techniques characterize the interaction of this compound with biological targets?

- Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to proteins like kinases or receptors .

- Molecular Dynamics (MD) Simulations : Predicts binding modes using the compound’s electronegativity (fluorine) and steric effects (methoxy group) .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Q. How does the methoxy-fluoro substitution pattern influence the compound’s reactivity in cross-coupling reactions?

- Answer : The electron-withdrawing fluorine at C5 deactivates the pyridine ring, reducing reactivity in nucleophilic substitutions. However, the methoxy group at C6 acts as a directing group, enabling regioselective Suzuki-Miyaura couplings at C2 or C4 positions. Palladium catalysts (e.g., Pd(PPh₃)₄) with bulky ligands (e.g., SPhos) enhance selectivity .

Methodological Notes

- Data Reproducibility : Replicate experiments under inert atmospheres (argon/nitrogen) to avoid aldehyde oxidation .

- Literature Review : Use tailored search strings (e.g., combining "fluorinated nicotinaldehyde" AND "synthesis" OR "bioactivity") in databases like PubMed and Reaxys to identify mechanistic studies .

- Safety : Handle with nitrile gloves and eye protection; the compound may cause skin/eye irritation (no explicit SDS data, but analogous aldehydes are hazardous) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。